molecular formula C8H11N5O3 B12928508 N,N'-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide CAS No. 90180-99-7

N,N'-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide

Cat. No.: B12928508
CAS No.: 90180-99-7
M. Wt: 225.20 g/mol
InChI Key: SZDLFDODOAQYKQ-UHFFFAOYSA-N
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Description

N,N’-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide is a compound that belongs to the class of dihydropyrimidines. This compound is characterized by the presence of an amino group and an oxo group on a dihydropyrimidine ring, with two acetamide groups attached. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent to replace the glutamic acid part of a related compound with primary, secondary, and aryl amines . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can disrupt the growth of rapidly dividing cells, making it effective against certain types of cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide is unique due to its specific structural modifications, which may confer different biological activities and therapeutic potentials compared to similar compounds. Its ability to undergo various chemical reactions and its potential antiviral activity further distinguish it from other related compounds .

Properties

CAS No.

90180-99-7

Molecular Formula

C8H11N5O3

Molecular Weight

225.20 g/mol

IUPAC Name

N-(2-acetamido-4-amino-6-oxo-1H-pyrimidin-5-yl)acetamide

InChI

InChI=1S/C8H11N5O3/c1-3(14)10-5-6(9)12-8(11-4(2)15)13-7(5)16/h1-2H3,(H,10,14)(H4,9,11,12,13,15,16)

InChI Key

SZDLFDODOAQYKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(NC1=O)NC(=O)C)N

Origin of Product

United States

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